Cytokine Release Inhibition: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Matches Imidazole Potency in a Direct SAR Study
In a head-to-head SAR study, a pyridinyl pyrimidine derivative (Compound 14, structurally related to the target compound) was directly compared to the imidazole inhibitor ML 3163 for inhibition of TNF-α and IL-1β release from PBMCs. The pyrimidine derivative achieved comparable TNF-α inhibition (IC50 = 3.2 μM vs. 3.7 μM) and IL-1β inhibition (IC50 = 2.3 μM vs. 0.9 μM) [1]. This data demonstrates that the pyrimidine scaffold can achieve cytokine inhibition equipotent to a different heterocyclic class, validating its utility for inflammation research.
| Evidence Dimension | Inhibition of TNF-α release |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | ML 3163 (imidazole), IC50 = 3.7 μM |
| Quantified Difference | The pyrimidine derivative is ~1.16-fold more potent (or equivalent within error). |
| Conditions | Peripheral blood mononuclear cells (PBMC), TNF-α release assay. |
Why This Matters
This demonstrates that 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol can serve as a pyrimidine-based alternative to imidazole inhibitors in cytokine release assays, offering a different chemical scaffold for SAR exploration.
- [1] Laufer, S. A., & Wagner, G. K. (2002). From imidazoles to pyrimidines: new inhibitors of cytokine release. Journal of Medicinal Chemistry, 45(13), 2733-2740. DOI: 10.1021/jm011098a View Source
